Methyl beta-L-daunosaminide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl beta-L-daunosaminide hydrochloride involves the enantiospecific synthesis of D-daunosamine from thioglycolic acid . The process includes the asymmetric conjugate addition of a homochiral lithium amide to tert-butyl (E,E)-hexa-2,4-dienoate, followed by osmium tetroxide-catalyzed dihydroxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl beta-L-daunosaminide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include osmium tetroxide for dihydroxylation and lithium amides for conjugate addition . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various derivatives of D-daunosamine, which are crucial for further research and applications .
Scientific Research Applications
Methyl beta-L-daunosaminide hydrochloride has several scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Plays a role in the study of biological processes and the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of specialized chemicals and materials for industrial use
Mechanism of Action
The mechanism of action of Methyl beta-L-daunosaminide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the enantiospecific synthesis of D-daunosamine, which is a key intermediate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-epi-D-daunosaminide hydrochloride: A similar compound with slight structural differences, used in similar research applications.
Daunosamine beta-methyl glycoside: Another related compound with comparable properties and uses.
Uniqueness
Methyl beta-L-daunosaminide hydrochloride is unique due to its specific enantiospecific synthesis route and its role in the production of D-daunosamine. Its distinct chemical structure and properties make it valuable for various research and industrial applications .
Properties
IUPAC Name |
(2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6-,7+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGBUAXDCLPMP-VPHMISFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@H](O1)OC)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115388-97-1 |
Source
|
Record name | β-L-lyxo-Hexopyranoside, methyl 3-amino-2,3,6-trideoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115388-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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